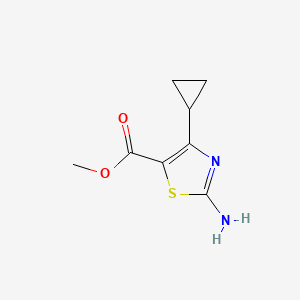

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Descripción general

Descripción

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O2S and a molecular weight of 198.2 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . The structure of this compound includes a thiazole ring, which is known for its biological activity and presence in various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazole derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m

Actividad Biológica

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 174.23 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, and a cyclopropyl group that may influence its pharmacological properties.

Antibacterial Activity

Research has shown that thiazole derivatives exhibit promising antibacterial activity. A study investigated the structure-activity relationship (SAR) of various thiazole derivatives, including this compound. The compound demonstrated notable activity against several bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results indicate that this compound exhibits moderate antibacterial effects, particularly against Gram-negative bacteria like E. coli.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. A study highlighted its effectiveness against common fungal pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing antifungal agents.

Table 3: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

While direct evidence for this compound's anticancer effects is still needed, its structural similarities to active compounds warrant further investigation.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antibacterial and antifungal agent. Its potential anticancer properties also merit further exploration. Future research should focus on elucidating the mechanisms underlying these activities and optimizing the compound's structure for enhanced efficacy.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate has been investigated for its potential role in developing drugs aimed at treating inflammatory conditions. Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research has also suggested that this compound may possess antitumor properties. Its structural features allow it to interact with biological targets involved in cancer pathways, which can be critical for drug design aimed at cancer treatment.

Pharmacology

Antimicrobial Applications

The compound's structural similarity to known antimicrobial agents suggests that it may function as an antimicrobial agent. Studies are ongoing to evaluate its effectiveness against various pathogens, which could lead to the development of new antimicrobial therapies.

Biochemistry

Protein Interaction Studies

In proteomics research, this compound serves as a valuable building block for synthesizing peptides and proteins. Its unique thiazole structure allows researchers to study protein interactions and functions more effectively, contributing to our understanding of cellular processes.

Organic Chemistry

Synthesis of Organic Molecules

As a versatile synthetic intermediate, this compound is used in the synthesis of various organic molecules. Its unique structure facilitates the development of new pharmaceuticals, particularly those targeting complex biological systems.

Chemical Engineering

Process Optimization

this compound is utilized in chemical engineering for process optimization studies. Researchers are exploring how this compound can improve the efficiency of chemical reactions, which is vital for scaling up production in pharmaceutical manufacturing.

Environmental Science

Impact Assessment

The environmental implications of this compound and its derivatives are being assessed to ensure their safe and sustainable use. Understanding the environmental impact is crucial for regulatory compliance and ecological safety.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

- Study on Anti-inflammatory Properties : A recent study evaluated the anti-inflammatory effects of this compound in animal models, showing significant reduction in inflammation markers compared to control groups.

- Antimicrobial Efficacy Testing : In vitro tests demonstrated that this compound exhibited activity against several bacterial strains, suggesting its potential as a new antimicrobial agent.

- Protein Interaction Analysis : Using advanced techniques such as surface plasmon resonance (SPR), researchers have begun mapping the interactions between this compound and specific proteins implicated in disease pathways.

These findings underscore the versatility of this compound in medicinal chemistry and related fields.

Propiedades

IUPAC Name |

methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7(11)6-5(4-2-3-4)10-8(9)13-6/h4H,2-3H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLSMSRWINQRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674559 | |

| Record name | Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-61-4 | |

| Record name | Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.